N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine
Overview
Description
“N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine” is a chemical compound with the formula C₁₀H₁₆N₂O₂ . It has a molecular weight of 196.25 .
Physical And Chemical Properties Analysis
“N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine” has a molecular weight of 196.25 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
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- Application: N-Methylmorpholine is used as a base catalyst for the generation of polyurethanes and other reactions .
- Method: It is produced by the reaction of methylamine and diethylene glycol, as well as by the hydrogenolysis of N-formylmorpholine .
- Results: The outcomes of these reactions are various polyurethane products, which have wide applications in industries such as automotive, construction, and furniture .
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- Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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- Application: Morpholine derivatives have wide variety of pharmacological activity .
- Method: Several medicinal compounds which have morpholine nucleus are available in the market and in existing condition .
- Results: The medicinal compound which contains this basic nucleus possess wide variety of pharmacological activity .
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Antiviral Activity of Indole Derivatives
- Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results: The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
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- Application: 4-Methylmorpholin is used as a solvent for dyes, resins, waxes, and pharmaceuticals . It is also used as a cross-linker in the production of polyurethane foams, elastomers, and adhesives .
- Method: It is produced by the reaction of methylamine and diethylene glycol .
- Results: The outcomes of these reactions are various polyurethane products, which have wide applications in industries such as automotive, construction, and furniture .
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Antiviral Activity of Indole Derivatives
- Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results: The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
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- Application: 4-Methylmorpholin is used as a solvent for dyes, resins, waxes, and pharmaceuticals . It is also used as a cross-linker in the production of polyurethane foams, elastomers, and adhesives .
- Method: It is produced by the reaction of methylamine and diethylene glycol .
- Results: The outcomes of these reactions are various polyurethane products, which have wide applications in industries such as automotive, construction, and furniture .
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-(5-morpholin-4-ylfuran-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDPDCAYVFRPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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